molecular formula C24H25FN2O4 B264071 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

货号 B264071
分子量: 424.5 g/mol
InChI 键: XVAMGFDASHBTLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one, also known as TAK-875, is a potent and selective agonist of the G-protein-coupled receptor GPR40. It is a promising drug candidate for the treatment of type 2 diabetes, as it stimulates insulin secretion in a glucose-dependent manner, without causing hypoglycemia.

科学研究应用

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied in preclinical and clinical trials for its potential as a novel antidiabetic drug. It has been shown to improve glucose control and insulin sensitivity in animal models of type 2 diabetes, as well as in human clinical trials. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has also been investigated for its effects on beta-cell function, lipid metabolism, and cardiovascular risk factors.

作用机制

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one acts as a selective agonist of GPR40, a receptor that is expressed in pancreatic beta-cells and plays a key role in glucose-stimulated insulin secretion. When 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta-cells. Importantly, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one only stimulates insulin secretion in the presence of high glucose levels, which minimizes the risk of hypoglycemia.
Biochemical and Physiological Effects:
In addition to its insulinotropic effects, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to improve beta-cell function and increase beta-cell mass in animal models of diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and improving insulin sensitivity. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.

实验室实验的优点和局限性

One of the main advantages of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one as a research tool is its specificity for GPR40, which allows for selective activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, the limited availability of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one and its high cost may be a limitation for some research applications.

未来方向

There are several potential future directions for research on 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of combination therapies that target multiple pathways involved in glucose regulation, such as GPR40 and GLP-1 receptors. Another direction is the investigation of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to determine the long-term safety and efficacy of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in humans, and to explore its potential for personalized medicine approaches in diabetes treatment.

合成方法

The synthesis of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one involves a series of chemical reactions, starting from commercially available starting materials. The key step is the coupling of 4-fluorophenylpiperazine with 2-oxoethyl 3,4,8-trimethyl-2H-chromen-2-carboxylate, followed by cyclization to form the final product. The synthesis has been optimized to achieve high yields and purity, and has been scaled up for industrial production.

属性

分子式

C24H25FN2O4

分子量

424.5 g/mol

IUPAC 名称

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C24H25FN2O4/c1-15-16(2)24(29)31-23-17(3)21(9-8-20(15)23)30-14-22(28)27-12-10-26(11-13-27)19-6-4-18(25)5-7-19/h4-9H,10-14H2,1-3H3

InChI 键

XVAMGFDASHBTLB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

规范 SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。